molecular formula C15H16I3N3O7 B10858850 Ioseric acid CAS No. 51876-99-4

Ioseric acid

Cat. No.: B10858850
CAS No.: 51876-99-4
M. Wt: 731.02 g/mol
InChI Key: NPCYYZYVQAQDBM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ioseric acid involves multiple steps, starting from the appropriate benzoic acid derivative. The key steps include iodination, amidation, and esterification reactions. The iodination step introduces the iodine atoms into the aromatic ring, which is crucial for the compound’s radiopacity. Amidation and esterification reactions are then carried out to introduce the necessary functional groups, such as the hydroxymethyl and methoxyacetyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of catalysts and controlled reaction environments to facilitate the iodination and subsequent functionalization steps. The final product is purified through crystallization and filtration techniques to obtain high-purity this compound suitable for medical applications .

Chemical Reactions Analysis

Types of Reactions

Ioseric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Ioseric acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ioseric acid in medical imaging involves its high iodine content, which provides excellent radiopacity. When administered to a patient, this compound absorbs X-rays, creating a clear contrast between different tissues and structures in the body. This allows for detailed imaging and accurate diagnosis of various medical conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ioseric Acid

This compound is unique due to its specific chemical structure, which provides a balance of high radiopacity and favorable pharmacokinetic properties. Its triiodinated benzoic acid core allows for effective imaging, while the functional groups enhance its solubility and stability in biological systems .

Properties

CAS No.

51876-99-4

Molecular Formula

C15H16I3N3O7

Molecular Weight

731.02 g/mol

IUPAC Name

3-[[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoic acid

InChI

InChI=1S/C15H16I3N3O7/c1-19-13(24)5(3-22)20-14(25)7-9(16)8(15(26)27)11(18)12(10(7)17)21-6(23)4-28-2/h5,22H,3-4H2,1-2H3,(H,19,24)(H,20,25)(H,21,23)(H,26,27)

InChI Key

NPCYYZYVQAQDBM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)O)I

Origin of Product

United States

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